molecular formula C15H22O2 B8679688 2-tert-Butyl-2-(3-phenoxypropyl)oxirane CAS No. 112466-26-9

2-tert-Butyl-2-(3-phenoxypropyl)oxirane

Cat. No.: B8679688
CAS No.: 112466-26-9
M. Wt: 234.33 g/mol
InChI Key: YTRONIACBSKYAG-UHFFFAOYSA-N
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Description

2-tert-Butyl-2-(3-phenoxypropyl)oxirane (CAS 112466-26-9) is an epoxide derivative characterized by a substituted oxirane (epoxide) ring. Its molecular formula is C₁₅H₂₂O₂, with a molecular weight of 234.33 g/mol . The compound features a tert-butyl group and a 3-phenoxypropyl substituent attached to the oxirane ring, which confers steric bulk and aromatic functionality.

Properties

CAS No.

112466-26-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-tert-butyl-2-(3-phenoxypropyl)oxirane

InChI

InChI=1S/C15H22O2/c1-14(2,3)15(12-17-15)10-7-11-16-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3

InChI Key

YTRONIACBSKYAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CO1)CCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Molecular Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-tert-Butyl-2-(3-phenoxypropyl)oxirane 112466-26-9 C₁₅H₂₂O₂ 234.33 tert-butyl, phenoxypropyl
2-tert-Butyl-2-[2-(2-chlorophenyl)ethyl]oxirane 80443-63-6 C₁₄H₁₉ClO 238.76 tert-butyl, 2-chlorophenylethyl
2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane 94361-26-9 C₁₃H₁₅ClO 222.71 4-chlorophenyl, cyclopropylethyl

Key Observations :

Substituent Diversity: The target compound (CAS 112466-26-9) contains a phenoxypropyl group, imparting ether-linked aromaticity, whereas analogs like 80443-63-6 feature a chlorinated phenyl group directly bonded via an ethyl chain . Chlorine substituents (e.g., 2-chlorophenyl in 80443-63-6) may enhance electrophilicity or bioactivity compared to the non-halogenated phenoxy group in the target compound.

Molecular Weight and Steric Effects: The target compound has the highest molecular weight (234.33 g/mol) due to its phenoxypropyl chain, while 94361-26-9 is the lightest (222.71 g/mol) with a compact cyclopropylethyl group. The tert-butyl group, present in both 112466-26-9 and 80443-63-6, contributes significant steric hindrance, which could slow nucleophilic attacks on the epoxide ring .

Epoxide Ring Reactivity

  • Electrophilicity: Chlorinated analogs (e.g., 80443-63-6) may exhibit enhanced electrophilicity at the epoxide oxygen due to electron-withdrawing effects of chlorine, favoring ring-opening reactions .
  • Steric Shielding : The tert-butyl group in both 112466-26-9 and 80443-63-6 likely impedes nucleophilic approaches, making these compounds more stable under ambient conditions compared to less hindered derivatives like 94361-26-9 .

Research Findings and Limitations

  • Synthesis and Stability: No direct synthesis or stability data are provided for 112466-26-7. However, analogs like 80443-63-6 are commercially available (e.g., TCI Chemicals), indicating feasible synthetic routes and industrial relevance .
  • Environmental and Toxicological Data : The GreenScreen assessment for CAS 64366-70-7 () emphasizes hazards in oxirane polymers, but analogous data for the target compound or its chlorinated derivatives are absent .

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